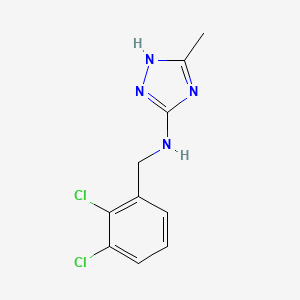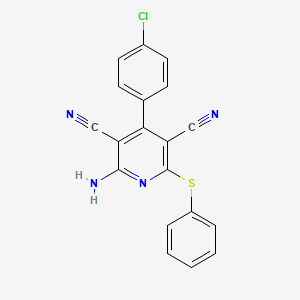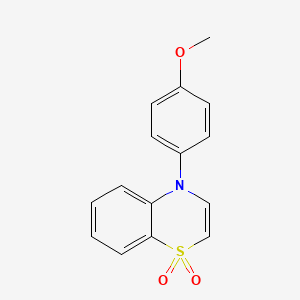
1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of dichlorobenzoyl and dichlorophenyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the dichlorobenzoyl group: This step involves the acylation of the pyrazole ring using 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 2,3-dichlorophenylamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(2,4-dichlorobenzoyl)-N-phenylpyrazole-3-carboxamide: This compound lacks the additional chlorine atoms on the phenyl ring, which may affect its reactivity and biological activity.
1-(2,4-dichlorobenzoyl)-N-(2,4-dichlorophenyl)pyrazole-3-carboxamide: The position of the chlorine atoms on the phenyl ring can influence the compound’s chemical properties and interactions with biological targets.
1-(2,4-dichlorobenzoyl)-N-(3,4-dichlorophenyl)pyrazole-3-carboxamide:
Properties
Molecular Formula |
C17H9Cl4N3O2 |
|---|---|
Molecular Weight |
429.1 g/mol |
IUPAC Name |
1-(2,4-dichlorobenzoyl)-N-(2,3-dichlorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H9Cl4N3O2/c18-9-4-5-10(12(20)8-9)17(26)24-7-6-14(23-24)16(25)22-13-3-1-2-11(19)15(13)21/h1-8H,(H,22,25) |
InChI Key |
JCYHNJDFFZVQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=NN(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide](/img/structure/B12487156.png)


![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12487167.png)

![Propyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12487173.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487177.png)
![N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B12487187.png)

![5,5'-[1,2-Phenylenebis(oxymethylene)]bis(3-methylisoxazole)](/img/structure/B12487196.png)
![2-[(3-Methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B12487202.png)
![1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B12487205.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(diphenylacetyl)amino]benzoate](/img/structure/B12487210.png)
![N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B12487225.png)
